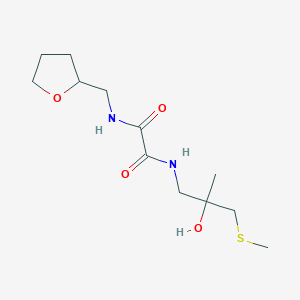
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C12H22N2O4S and its molecular weight is 290.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, which modifies proteins forming advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. MG's presence in food and biological systems, along with its quantification methods, suggests the significance of understanding reactive compounds in health and disease states, which can be linked to the study and applications of complex oxalamides in biological samples (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Tetramic Acids
The synthesis of 3-substituted N-alkoxycarbonyl tetramic acids through the reaction of N-hydroxysuccinimide esters with active methylene compounds underlines the utility of complex synthetic pathways in producing compounds with potential biological activities. This methodology can be pertinent to the synthesis of oxalamide derivatives and exploring their applications in various scientific fields (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Electrocatalytic Reactions and N-Oxyl Compounds
The study of N-oxyl compounds like TEMPO and PINO in electrosynthetic reactions provides insights into the redox chemistry and catalytic potentials of organic molecules. These findings can be applied to the development of new synthetic methodologies or catalytic systems involving oxalamide derivatives (Nutting, Rafiee, & Stahl, 2018).
Novel Synthetic Approaches to Oxalamides
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides highlights the versatility and applicability of oxalamide compounds in creating new chemical entities. This methodology could pave the way for discovering new applications of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in medicinal chemistry and materials science (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-12(17,8-19-2)7-14-11(16)10(15)13-6-9-4-3-5-18-9/h9,17H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNKUNBYCYJREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1CCCO1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)



![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)
![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-3-yl]acetic acid](/img/structure/B2861008.png)

